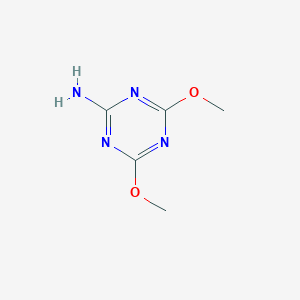

2-アミノ-4,6-ジメトキシ-1,3,5-トリアジン

概要

説明

2-Amino-4,6-dimethoxy-1,3,5-triazine is a useful research compound. Its molecular formula is C5H8N4O2 and its molecular weight is 156.14 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-4,6-dimethoxy-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4,6-dimethoxy-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,6-dimethoxy-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

トリ置換-1,3,5-トリアジンの合成

2-アミノ-4,6-ジメトキシ-1,3,5-トリアジンは、対称および非対称のジ置換およびトリ置換-1,3,5-トリアジンの合成に使用されます . これらの化合物は、アルキル、芳香族、かさ高い、キラルおよびアキラルなヒドロキシアルキル、エステル、およびイミダゾール基を含んでいます .

スルホニル尿素系除草剤の中間体

この化合物は、スルホニル尿素系除草剤エチルスルホロンの製造における中間体として使用されます . スルホニル尿素系除草剤は、その高い効率と低い毒性のために、農業で広く使用されています .

ビス(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)エーテルの調製

2-クロロ-4,6-ジメトキシ-1,3,5-トリアジンは、2-アミノ-4,6-ジメトキシ-1,3,5-トリアジンの誘導体であり、ビス(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)エーテルの調製に使用されます . この化合物は、化学のさまざまな分野で潜在的な用途を持っています .

ペプチドカップリング剤

2-クロロ-4,6-ジメトキシ-1,3,5-トリアジンは、ペプチドの精製のためのペプチドカップリング剤として使用されます . ペプチドの精製は、ペプチド合成と生化学における重要なステップです .

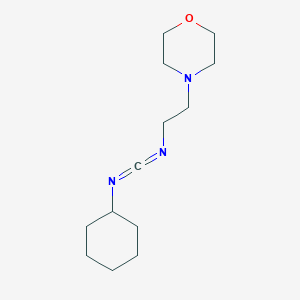

4-(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)-4-メチルモルホリニウム塩化物の合成

この化合物は、テトラヒドロフラン中でのN-メチルモルホリンとのカップリングにより、4-(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)-4-メチルモルホリニウム塩化物の合成に使用されます . この化合物は、有機合成で潜在的な用途を持っています<a aria-label="4: この化合物は、テトラヒドロフラン中でのN-メチルモルホリンとのカップリングにより、4-(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)-4-メチルモルホリニウム塩化物の合成に使用されます4" data-citationid="b8aa1d01-e139-3de1-e647-4a5008b6b6d1-30" h="ID=SERP,5015.1" href="https://www.thermofisher.com/order/catalog/

作用機序

Target of Action

Triazine compounds are known for their wide range of applications, including their use in herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .

Mode of Action

It is known that triazine compounds can undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .

Biochemical Pathways

It’s worth noting that some 1,3,5-triazines have shown significant aromatase inhibitory activity .

Result of Action

Some 1,3,5-triazines have shown antitumor activity in human cancer and murine leukemia cell lines .

Action Environment

It’s worth noting that the reaction with dmtmm (2-hydroxy-4,6-dimethoxy-1,3,5-triazine, ho-mdt) is highly water-soluble and can be easily removed from the main reaction product .

Safety and Hazards

生化学分析

Biochemical Properties

It is known that triazine derivatives are commonly used for the activation of carboxylic acids, particularly for amide synthesis . This suggests that 2-Amino-4,6-dimethoxy-1,3,5-triazine may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.

Molecular Mechanism

It is known that triazine derivatives can form highly reactive esters that undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This suggests that 2-Amino-4,6-dimethoxy-1,3,5-triazine may exert its effects at the molecular level through similar mechanisms.

特性

IUPAC Name |

4,6-dimethoxy-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHFZZUPCXCRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274836 | |

| Record name | 2-amino-4,6-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16370-63-1 | |

| Record name | 16370-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4,6-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the reactivity of 2-azido-4,6-dimethoxy-1,3,5-triazine differ under photochemical and thermal conditions when reacting with ketones?

A1: Under photochemical conditions (irradiation at 254 nm), 2-azido-4,6-dimethoxy-1,3,5-triazine reacts with ketones to yield 3,3-dialkyl derivatives of 5,7-dimethoxy-3H-[1,2,4]oxadiazolo[4.3-a]-s-triazine. This reaction proceeds through the formation of a singlet nitrene, which electrophilically attacks the carbonyl oxygen of the ketone, followed by cyclization. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)